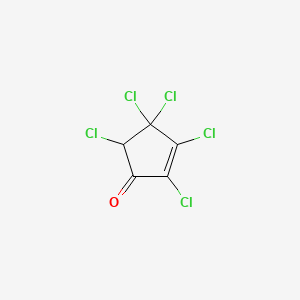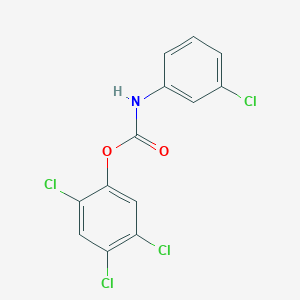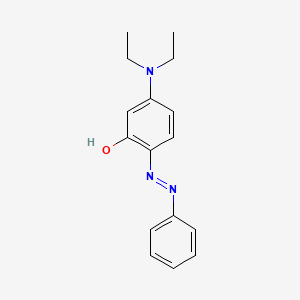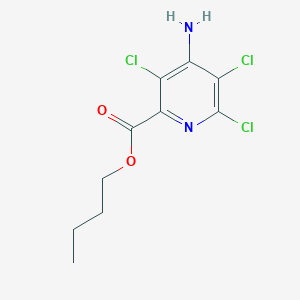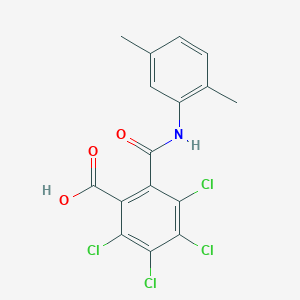
2-(2,6-Dichlorophenoxy)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dichlorophenoxy)ethanol is an organic compound with the molecular formula C8H8Cl2O2. It is a chlorinated phenoxy compound, which means it contains a phenoxy group (a benzene ring bonded to an oxygen atom) with chlorine atoms attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(2,6-Dichlorophenoxy)ethanol can be synthesized through several methods. One common method involves the reaction of 2,6-dichlorophenol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
[ \text{C}_6\text{H}_3\text{Cl}_2\text{OH} + \text{CH}_2\text{CH}_2\text{O} \rightarrow \text{C}_6\text{H}_3\text{Cl}_2\text{OCH}_2\text{CH}_2\text{OH} ]
This reaction typically requires a temperature of around 60-80°C and a reaction time of several hours.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of 2,6-dichlorophenol and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-Dichlorophenoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form 2-(2,6-dichlorophenoxy)ethane.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: 2-(2,6-Dichlorophenoxy)acetaldehyde or 2-(2,6-Dichlorophenoxy)acetone.
Reduction: 2-(2,6-Dichlorophenoxy)ethane.
Substitution: Various substituted phenoxyethanols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2,6-Dichlorophenoxy)ethanol is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: In studies involving the effects of chlorinated phenoxy compounds on biological systems.
Industry: Used in the production of herbicides and pesticides.
Mecanismo De Acción
The mechanism of action of 2-(2,6-Dichlorophenoxy)ethanol involves its interaction with cellular components. The compound can disrupt cellular processes by interfering with enzyme activity or membrane integrity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,4-Dichlorophenoxy)ethanol: Similar structure but with chlorine atoms at different positions on the benzene ring.
2-(4-Chlorophenoxy)ethanol: Contains only one chlorine atom on the benzene ring.
2-(2,6-Dichlorophenoxy)acetic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
2-(2,6-Dichlorophenoxy)ethanol is unique due to the specific positioning of the chlorine atoms on the benzene ring, which affects its chemical reactivity and biological activity. This compound’s unique structure allows it to be used in specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
42001-44-5 |
|---|---|
Fórmula molecular |
C8H8Cl2O2 |
Peso molecular |
207.05 g/mol |
Nombre IUPAC |
2-(2,6-dichlorophenoxy)ethanol |
InChI |
InChI=1S/C8H8Cl2O2/c9-6-2-1-3-7(10)8(6)12-5-4-11/h1-3,11H,4-5H2 |
Clave InChI |
HHKVIHAANGGFHP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)OCCO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


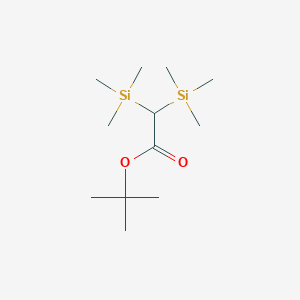
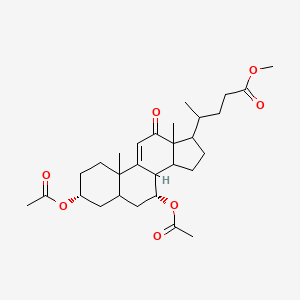
![2,4-dichloro-N'-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]benzohydrazide](/img/structure/B15075186.png)
![2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate](/img/structure/B15075187.png)
